Isomultiflorenol

Description

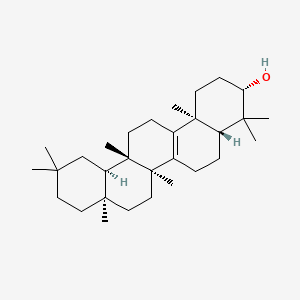

Structure

2D Structure

3D Structure

Properties

CAS No. |

24462-48-4 |

|---|---|

Molecular Formula |

C30H50O |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(3S,4aR,6aS,6bS,8aR,12aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol |

InChI |

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)21-9-10-22-26(3,4)24(31)12-13-28(22,6)20(21)11-14-30(29,8)23(27)19-25/h22-24,31H,9-19H2,1-8H3/t22-,23+,24-,27+,28+,29+,30-/m0/s1 |

InChI Key |

MCSMMGJCXCBSKD-XCHVDQMNSA-N |

SMILES |

CC1(CCC2(CCC3(C4=C(CCC3(C2C1)C)C5(CCC(C(C5CC4)(C)C)O)C)C)C)C |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C4=C(CC[C@]3([C@@H]1CC(CC2)(C)C)C)[C@]5(CC[C@@H](C([C@@H]5CC4)(C)C)O)C)C |

Canonical SMILES |

CC1(CCC2(CCC3(C4=C(CCC3(C2C1)C)C5(CCC(C(C5CC4)(C)C)O)C)C)C)C |

Other CAS No. |

24462-48-4 |

Origin of Product |

United States |

Occurrence, Distribution, and Phytochemical Landscape of Isomultiflorenol

Natural Sources and Plant Families Yielding Isomultiflorenol

This compound has been isolated from several plant families, with a notable prevalence in the Cucurbitaceae and Euphorbiaceae families. Research has led to its identification in various genera, highlighting its distribution across different botanical sources.

Identification in Trichosanthes cucumerina L.

Trichosanthes cucumerina L., a member of the Cucurbitaceae family, is a known source of the pharmacologically active triterpenoid (B12794562), bryonolic acid. nih.govresearchgate.net this compound is a key intermediate in the biosynthesis of bryonolic acid within this plant. researchgate.net Transcriptome analysis of the callus, leaf, and fruit of T. cucumerina led to the identification of this compound synthase (TcIMS), the enzyme responsible for producing this compound. nih.gov Further research has also identified other oxidosqualene cyclases (OSCs) in this plant, including β-amyrin synthase, lanosterol (B1674476) synthase, and cycloartenol (B190886) synthase. nih.gov The expression of these enzymes in different plant tissues, such as seedling leaves, stems, roots, fruit peels, and seeds, underscores the complex triterpenoid biosynthesis occurring in T. cucumerina. researchgate.net

Phytochemical Landscape of Trichosanthes cucumerina L.

| Compound Class | Specific Compounds Identified |

|---|---|

| Triterpenoids | This compound, Bryonolic acid, Cucurbitacin B, β-Amyrin |

Detection in Hemsleya chinensis

Hemsleya chinensis, another plant in the Cucurbitaceae family, is recognized for its production of cucurbitacins, which are highly oxygenated triterpenoids. biorxiv.orgnih.gov Studies have elucidated the biosynthetic pathway of these compounds, identifying several key enzymes. biorxiv.orgbiorxiv.org Among these are this compound synthases (HcOSC5), which points to the presence of this compound as a potential precursor for other triterpenoids in the plant. biorxiv.orgnih.govfrontiersin.org The identification of this compound synthase suggests its role in the biosynthesis of the bryonolic acid skeleton, a compound not previously reported in the Hemsleya genus. biorxiv.org

Phytochemical Landscape of Hemsleya chinensis

| Compound Class | Specific Compounds Identified |

|---|---|

| Triterpenoids | Cucurbitacin IIa, Cucurbitacin IIb, Cucurbitadienol (B1255190), this compound, β-Amyrin, Cycloartenol |

| Enzymes (Oxidosqualene Cyclases) | Cycloartenol synthases (HcOSC1), β-Amyrin synthase (HcOSC2-4), this compound synthases (HcOSC5), Cucurbitadienol synthases (HcOSC6) |

| Enzymes (Other) | Squalene epoxidases (HcSE1, HcSE2), Acyltransferases (HcAT1) |

Presence in Luffa cylindrica

Luffa cylindrica, commonly known as the sponge gourd, is a member of the Cucurbitaceae family. thegoodscentscompany.com Research has led to the isolation and characterization of this compound synthase from cultured cells of this plant. nih.govqmul.ac.uk The enzyme, designated LcIMS1, was found to be involved in the biosynthesis of bryonolic acid. nih.gov The expression of LcIMS1 in yeast confirmed its function in producing this compound. nih.gov The study of mRNA levels of this compound synthase and cycloartenol synthase revealed independent regulation of the biosynthesis of bryonolic acid and phytosterols. nih.gov

Phytochemical Landscape of Luffa cylindrica

| Compound Class | Specific Compounds Identified |

|---|---|

| Triterpenoids | This compound, Bryonolic acid, Oleanolic acid |

| Enzymes | This compound synthase (LcIMS1), Cycloartenol synthase |

| Proteins | Luffin, Saporin |

Isolation from Momordica charantia

Momordica charantia, or bitter melon, is a well-known member of the Cucurbitaceae family that produces a variety of triterpenoids, including cucurbitacins and multiflorane-type triterpenes. nih.govtandfonline.com RNA-seq analysis of ten different tissues of M. charantia identified four distinct oxidosqualene cyclase (OSC) genes. nih.govoup.com One of these was identified as this compound synthase (McIMS), responsible for the biosynthesis of this compound. nih.govtandfonline.com The other identified OSCs were cucurbitadienol synthase (McCBS), β-amyrin synthase (McBAS), and cycloartenol synthase (McCAS). nih.govtandfonline.com The expression of these genes varies across different tissues, suggesting specific sites for the biosynthesis of different triterpenoids. oup.comresearchgate.net

Phytochemical Landscape of Momordica charantia

| Compound Class | Specific Compounds Identified |

|---|---|

| Triterpenoids | This compound, Cucurbitadienol, β-Amyrin, Cycloartenol, Goyaglycosides, Momordicosides, Camaldulenic acid, Enoxolone, Quinovic acid |

Elucidation from Euphorbia turcomanica

Euphorbia turcomanica, a species in the Euphorbiaceae family, has been found to have a rich and diverse terpenoid profile. nih.govdntb.gov.ua Phytochemical investigations of this plant, native to Iran, led to the isolation and identification of nine known terpenoids for the first time from this species. nih.govnih.govrimpacts.com Among these was the triterpene this compound. nih.govdntb.gov.uanih.gov this compound has also been previously identified in other Euphorbia species, such as E. pubescens and E. supina. nih.gov

Phytochemical Landscape of Euphorbia turcomanica

| Compound Class | Specific Compounds Identified |

|---|---|

| Monoterpene | Loliolide |

| Triterpenes | This compound, Simiarenol, Cycloart-25-ene-3β,24-diol, Cycloart-23-ene-3β,25-diol, 3α, 11α-dihydroxyurs-12-ene, 3β, 24β, 25-trihydroxycycloartane |

Other Notable Botanical Sources

Beyond the aforementioned species, this compound has been identified in other plants as well. In a study of Pleiococca wilcoxiana, a rare tree from the Rutaceae family, this compound was isolated from extracts that had been treated with acid. publish.csiro.au It was suggested that this compound might be an artifact derived from multiflorenol (B1626455), which was also detected in the plant extracts. publish.csiro.au Another member of the Cucurbitaceae family, Benincasa hispida (ash gourd), has been reported to contain this compound along with other triterpenes like alnusenol and multiflorenol. rjptonline.org

Tissue-Specific Localization and Accumulation Patterns

The accumulation of this compound is not uniform throughout the plant; it is often localized in specific tissues. Research has identified its presence in various plant parts, indicating tissue-specific biosynthetic activity and storage.

In a study of Maytenus salicifolia, this compound was identified in the hexane (B92381) extract of the leaves, alongside other triterpenes such as multiflorenol, α-amyrin, and β-amyrin. ufmg.brufmg.br Similarly, research on Pleiococca wilcoxiana led to the isolation of this compound from the milled dried bark. publish.csiro.au However, in this particular case, researchers suggested that this compound might be an artifact formed from multiflorenol during the extraction process which involved heating with acid. publish.csiro.au In Euphorbia turcomanica, the compound was isolated from an extract of the whole plant. mdpi.com The functional characterization of an this compound synthase in Hemsleya chinensis further points to the plant's capacity to produce this compound. biorxiv.org

The table below summarizes the documented tissue-specific localization of this compound.

| Plant Species | Family | Tissue |

| Maytenus salicifolia | Celastraceae | Leaves |

| Pleiococca wilcoxiana | Rutaceae | Bark |

| Euphorbia turcomanica | Euphorbiaceae | Whole Plant |

Chemotaxonomic Implications and Species-Specific Production

The production of specific triterpenoids, such as this compound, can have significant implications for chemotaxonomy, the classification of plants based on their chemical constituents. The presence of this compound and its biosynthetic precursors varies across different plant families and genera, providing potential markers for taxonomic relationships. mdpi.com

This compound has been identified in several species within the Euphorbiaceae family, including Euphorbia turcomanica, E. pubescens, and E. supina. mdpi.com Triterpenoids are considered one of the principal chemical compounds in Euphorbia species and are suggested to be distinctive chemotaxonomic biomarkers for this genus. mdpi.com

The compound's production is not limited to Euphorbiaceae. It has been isolated from Maytenus salicifolia (family Celastraceae) and Pleiococca wilcoxiana (family Rutaceae). ufmg.brufmg.brpublish.csiro.au Furthermore, the enzyme responsible for its synthesis, this compound synthase, has been cloned and characterized from several species in the Cucurbitaceae family, including Luffa cylindrica, Hemsleya chinensis, and Trichosanthes cucumerina. nih.govresearchgate.netbiorxiv.orgpharm.or.jpthegoodscentscompany.com This indicates a species-specific capacity for its production, driven by the presence of a particular oxidosqualene cyclase (OSC) gene. nih.govresearchgate.net The discovery of this compound synthase in these species confirms their role as natural producers of the compound, which serves as a precursor for other bioactive molecules like bryonolic acid. biorxiv.org

The table below details the plant species in which this compound or its specific synthase has been identified, highlighting its diverse but specific distribution.

| Family | Plant Species | Compound Status |

| Celastraceae | Maytenus salicifolia | Isolated |

| Cucurbitaceae | Luffa cylindrica | Synthase Cloned |

| Cucurbitaceae | Hemsleya chinensis | Synthase Identified |

| Cucurbitaceae | Trichosanthes cucumerina | Synthase Identified |

| Euphorbiaceae | Euphorbia turcomanica | Isolated |

| Euphorbiaceae | Euphorbia pubescens | Isolated |

| Euphorbiaceae | Euphorbia supina | Isolated |

| Rutaceae | Pleiococca wilcoxiana | Isolated (possible artifact) |

Biosynthetic Pathways and Enzymatic Mechanisms of Isomultiflorenol

Precursor Utilization: The Role of 2,3-Oxidosqualene (B107256) Cyclization

The journey to creating isomultiflorenol begins with 2,3-oxidosqualene, a linear 30-carbon precursor derived from the isoprenoid pathway. nih.govtandfonline.com This molecule stands at a critical metabolic fork, serving as the universal substrate for the synthesis of both sterols and a vast array of triterpenoids. nih.govresearchgate.net The cyclization of 2,3-oxidosqualene is the first committed step in triterpenoid (B12794562) biosynthesis and is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs). nih.govresearchgate.net

The reaction mechanism is a complex, single-enzyme-catalyzed process that involves a series of orchestrated events. nih.gov It starts with the protonation of the epoxide ring of 2,3-oxidosqualene, which initiates a cascade of ring-forming additions. nih.gov This is followed by a sequence of 1,2-hydride and methyl group shifts, which are rearrangement steps that ultimately determine the final structure of the carbon skeleton. nih.gov The process concludes with a final deprotonation step to yield the stable triterpenoid product. nih.gov The specific enzyme, this compound synthase (IMS), channels this intricate reaction to produce exclusively this compound from the common 2,3-oxidosqualene pool, distinguishing its function from other OSCs like cycloartenol (B190886) synthase or β-amyrin synthase which produce different scaffolds from the same precursor. researchgate.netresearchgate.net

This compound Synthase (IMS) Characterization

This compound synthase (IMS) is the key enzyme responsible for the biosynthesis of this compound. Its characterization has been pivotal in understanding the production of this specific triterpenoid.

The genes encoding for this compound synthase have been identified and isolated from several plant species. An early strategy involved using the known cDNA sequence of a related triterpene synthase, β-amyrin synthase from Glycyrrhiza glabra, as a heterologous probe to screen a cDNA library from cultured cells of Luffa cylindrica. nih.gov This led to the isolation of the first this compound synthase cDNA, designated LcIMS1. nih.gov

More recent approaches have utilized transcriptome analysis. nih.gov For instance, de novo transcriptome assembly from the callus, leaves, and fruit of Trichosanthes cucumerina led to the identification of a putative oxidosqualene cyclase, TcIMS. nih.govresearchgate.net Similarly, IMS genes have been identified in the genomes of other cucurbitaceous plants like bitter gourd (Momordica charantia) and in Hemsleya chinensis. mdpi.combiorxiv.orgbiorxiv.org These identification and cloning strategies are fundamental for enabling the detailed functional studies of the enzyme. idtdna.comnotulaebotanicae.ro

| This compound Synthase (IMS) Gene Identification | | :--- | :--- | :--- | :--- | | Gene Name | Organism | Identification Method | Reference | | LcIMS1 | Luffa cylindrica (Luffa) | Heterologous hybridization | nih.gov | | TcIMS | Trichosanthes cucumerina | De novo transcriptome analysis | nih.govresearchgate.net | | McOSC9 (IMS) | Momordica charantia (Bitter Gourd) | Genome-wide identification | mdpi.com | | HcOSC5 (IMS) | Hemsleya chinensis | Functional illustration from transcriptome | biorxiv.orgbiorxiv.org |

This table summarizes the identification and cloning of this compound Synthase (IMS) genes from various plant sources.

To confirm that a cloned gene truly encodes a functional this compound synthase, it is expressed in a host organism that does not naturally produce the compound. nih.govnih.gov A widely used system for this purpose is the yeast Saccharomyces cerevisiae, specifically mutant strains like GIL77. nih.govnih.gov This strain is deficient in its own OSC (lanosterol synthase), causing it to accumulate the substrate, 2,3-oxidosqualene. nih.gov

When the cloned IMS cDNAs, such as LcIMS1 from Luffa cylindrica or TcIMS from Trichosanthes cucumerina, are introduced and expressed in the GIL77 yeast strain, the yeast gains the ability to convert the accumulated 2,3-oxidosqualene into this compound. nih.govnih.govresearchgate.net The product is then extracted from the yeast culture and identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net This heterologous expression system provides definitive proof of the gene's function. x-mol.net Besides yeast, transient expression in plants like Nicotiana benthamiana is also a common method for characterizing the function of various OSCs. nih.gov

The study of enzyme kinetics provides quantitative measurements of the rates of enzyme-catalyzed reactions and the factors affecting them. mhmedical.com The kinetics of most single-substrate enzymes can be described by the Michaelis-Menten model, which relates the reaction rate (v) to the substrate concentration ([S]). numberanalytics.comwikipedia.org Key parameters derived from this model are Vmax, the maximum reaction rate when the enzyme is saturated with the substrate, and Km, the Michaelis constant, which represents the substrate concentration at which the reaction rate is half of Vmax. wikipedia.orgbasicmedicalkey.com Km is often used as a measure of the enzyme's affinity for its substrate. slideshare.net

The reaction mechanism for IMS involves the highly complex cyclization of 2,3-oxidosqualene as described earlier. nih.gov The enzyme's active site provides a specific environment that binds the substrate and stabilizes the series of high-energy carbocationic intermediates formed during the cyclization and rearrangement cascade. tandfonline.comnih.gov While the general principles of enzyme kinetics are well-established, specific kinetic parameters like Km and Vmax for this compound synthases are determined through detailed laboratory analysis of the purified enzyme. mhmedical.comnumberanalytics.com

Substrate specificity is a defining feature of enzymes, representing their ability to select a particular substrate from a pool of chemically similar molecules. mdpi.com For OSCs, this is particularly important as many different synthases compete for the same 2,3-oxidosqualene precursor. nih.gov The specificity of this compound synthase for producing this compound, rather than other triterpenoids like β-amyrin or lupeol, is dictated by the unique three-dimensional structure of its active site. researchgate.netbeilstein-journals.org This active site contours the substrate, forcing it into a specific conformation that predisposes it to the precise cyclization and rearrangement cascade leading to this compound. nih.govtandfonline.com

Catalytic efficiency is a measure that combines both the rate of catalysis and substrate affinity, and is often expressed as the ratio kcat/Km. mdpi.comnih.gov The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. numberanalytics.com A high kcat/Km value indicates high catalytic efficiency. Comparing these values among different OSCs can provide insight into their respective roles and effectiveness within the plant's metabolic network.

To pinpoint the molecular basis of IMS specificity, researchers use a combination of sequence alignment, molecular modeling, and site-directed mutagenesis. researchgate.netnih.gov By comparing the amino acid sequences of IMS with other OSCs, scientists can identify residues that are unique to IMS and located within its active site. researchgate.net

Studies on the this compound synthase from Trichosanthes cucumerina (TcIMS) have been particularly revealing. researchgate.netnih.gov Through multiple sequence alignment and molecular docking analyses, two specific amino acids, Tyrosine at position 125 (Y125) and Methionine at position 254 (M254), were proposed as novel key residues responsible for the enzyme's specificity in producing this compound. researchgate.netnih.govresearchgate.net Molecular docking models showed these residues are positioned within 4 Å of the substrate in the active site. researchgate.net

To verify their function, site-directed mutagenesis was performed to replace these amino acids with others (e.g., creating mutants like Y125F, Y125L, M254W, and M254L). researchgate.net The mutant enzymes were then expressed in yeast, and the products were analyzed. researchgate.net The results of these experiments confirmed that altering these key residues significantly impacts the enzyme's product profile, validating their critical role in the catalytic mechanism and specificity of this compound synthase. researchgate.netnih.gov

| Key Amino Acid Residues in T. cucumerina this compound Synthase (TcIMS) | | :--- | :--- | :--- | | Residue | Proposed Role | Method of Investigation | | Y125 (Tyrosine) | Key residue for substrate specificity and production of this compound. researchgate.netnih.gov | Multiple sequence alignment, molecular docking, site-directed mutagenesis. researchgate.netnih.gov | | M254 (Methionine) | Key residue for substrate specificity; located in a conserved region of pentacyclic triterpene synthases. researchgate.netresearchgate.net | Multiple sequence alignment, molecular docking, site-directed mutagenesis. researchgate.netnih.gov |

This interactive table highlights the crucial amino acid residues identified in the active site of this compound Synthase from T. cucumerina and their role in its function.

Investigation of Substrate Specificity and Catalytic Efficiency

Downstream Enzymatic Transformations of this compound

Once synthesized by this compound synthase from the precursor 2,3-oxidosqualene, the this compound scaffold undergoes a series of modifications, primarily through oxidation reactions. tandfonline.comoup.com These post-cyclization transformations are crucial for generating the vast diversity of multiflorane-type triterpenes found in plants. tandfonline.com Cytochrome P450 (CYP) enzymes are the principal catalysts in these downstream pathways, introducing functional groups that alter the bioactivity of the parent compound. oup.comwikipedia.org

Conversion to Bryonolic Acid via Cytochrome P450 Enzymes (e.g., CYP712D39)

A significant metabolic fate of this compound is its conversion to bryonolic acid, a triterpenoid known for its pharmacological activities. researchgate.netsciprofiles.com This transformation is catalyzed by cytochrome P450 monooxygenases. sciprofiles.comresearchgate.net In Trichosanthes cucumerina L., the enzyme CYP712D39, a novel C-29 oxidase, has been identified as responsible for catalyzing the C-29 oxidation of this compound to produce bryonolic acid. researchgate.netsciprofiles.comresearchgate.netsciprofiles.com The functionality of this enzyme was confirmed through functional characterization experiments in an engineered WAT11 yeast system. researchgate.netsciprofiles.comresearchgate.net Researchers identified CYP712D39 by analyzing transcriptome data from callus tissue, which exhibits high bryonolic acid production, and selecting promising P450 candidates with high expression levels. researchgate.netsciprofiles.comresearchgate.net

The biosynthesis of bryonolic acid from this compound is a critical step, and understanding the enzymes involved, like CYP712D39, opens avenues for biotechnological applications. researchgate.netresearchgate.net

Other Post-Cyclization Modifications

This compound serves as a branching point for the synthesis of various triterpenoids beyond bryonolic acid. The diversity of these compounds is largely due to the action of various cytochrome P450s that introduce stereo-selective modifications to the triterpenoid skeleton. scribd.com While the cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs) creates the initial scaffold, subsequent modifications by P450s and other enzymes like glycosyltransferases generate the final array of complex triterpenoids. oup.combiorxiv.org

In some plant families, enzymes have been discovered that perform skeletal rearrangements on already cyclized triterpenoids, a process that further expands their structural diversity after the initial formation by OSCs. nih.gov Although this has been detailed for other triterpenoid backbones, it highlights a potential mechanism for generating diversity from the this compound scaffold as well. The specific enzymes responsible for other modifications of this compound in various plant species remain an active area of research.

Regulation of this compound Biosynthesis

The production of this compound is a highly regulated process, controlled at the genetic level and influenced by external and internal signals. The expression of the genes involved in its biosynthesis determines the timing and quantity of its accumulation in different plant tissues and under various conditions.

Transcriptomic Analysis and Gene Expression Profiles

Transcriptomics, particularly through RNA-sequencing (RNA-Seq), has become an invaluable tool for identifying genes involved in the biosynthesis of specialized metabolites like this compound. lexogen.comwikipedia.org By analyzing the complete set of RNA transcripts in a cell or tissue at a specific time, researchers can identify candidate genes and understand their expression patterns. youtube.com

In Momordica charantia (bitter melon), RNA-Seq analysis of ten different tissues led to the identification of four oxidosqualene cyclase (OSC) genes, including this compound synthase (McIMS). tandfonline.comoup.comtandfonline.comnih.gov Quantitative RT-PCR analysis revealed distinct expression patterns for these genes, with McIMS expression being most prominent in the roots. tandfonline.comresearchgate.net This tissue-specific expression aligns with the accumulation of this compound-derived compounds in that part of the plant. researchgate.net Similarly, transcriptomic studies in Trichosanthes cucumerina L. were used to identify candidate genes for triterpenoid biosynthesis, leading to the discovery of the key downstream enzyme CYP712D39, which showed high expression in callus tissue. researchgate.netsciprofiles.comresearchgate.net

Studies in Luffa cylindrica cell cultures showed that the mRNA for this compound synthase was low during early growth stages but accumulated to high levels in later stages, just before the accumulation of bryonolic acid. nih.govebi.ac.uk This suggests a coordinated regulation where the expression of biosynthetic genes is timed to meet the plant's developmental needs. nih.govebi.ac.uk

The table below summarizes key genes identified through transcriptomic analyses that are involved in the this compound pathway.

| Gene | Encoded Enzyme | Plant Species | Key Findings from Transcriptomic Analysis |

| McIMS | This compound synthase | Momordica charantia | Identified via RNA-Seq; highest expression found in roots. tandfonline.comoup.comresearchgate.net |

| LcIMS1 | This compound synthase | Luffa cylindrica | mRNA levels correlated with the accumulation of bryonolic acid during the cell culture cycle. nih.govebi.ac.uk |

| TcIMS | This compound synthase | Trichosanthes cucumerina L. | Identified from transcriptome data of callus, leaf, and fruit tissues. researchgate.net |

| CYP712D39 | Cytochrome P450 (C-29 oxidase) | Trichosanthes cucumerina L. | Identified from transcriptome data; showed high expression in callus tissue, correlating with bryonolic acid production. researchgate.netsciprofiles.comresearchgate.net |

Environmental and Developmental Factors Influencing Production

The biosynthesis and accumulation of plant secondary metabolites are significantly influenced by a variety of environmental and developmental factors. nih.gov These factors, including light, temperature, water availability, and developmental stage, can alter the expression of biosynthetic genes and, consequently, the chemical profile of the plant. nih.govd-nb.infofrontiersin.org

For this compound and its derivatives, production is often linked to the plant's developmental stage. In Luffa cylindrica cell cultures, the expression of this compound synthase and the subsequent accumulation of bryonolic acid were shown to be highest in the late stages of the culture cycle, suggesting developmental regulation. nih.govebi.ac.uk This contrasts with the expression of cycloartenol synthase (involved in phytosterol synthesis), which was highest in the early stages, indicating independent regulation of these two triterpenoid pathways. nih.govebi.ac.uk

Environmental stress is another major factor that can induce the production of secondary metabolites as a defense mechanism. youtube.com While specific studies detailing the direct impact of environmental stressors on this compound production are limited, the general principle is well-established for triterpenoids. For instance, factors like humidity and temperature have been shown to affect the content of total triterpenes in other plants. nih.gov These external cues can trigger signaling cascades that lead to the upregulation of biosynthetic genes, enhancing the production of defensive compounds like this compound derivatives.

Strategies for Metabolic Engineering and Biosynthetic Pathway Reconstruction for this compound Production in Engineered Systems

Metabolic engineering offers a promising strategy for the sustainable and scalable production of valuable plant-derived compounds like this compound and its derivatives. frontiersin.org By reconstructing biosynthetic pathways in microbial hosts such as baker's yeast (Saccharomyces cerevisiae), researchers can create cellular factories for producing complex molecules. frontiersin.orgnih.gov Yeast is a particularly attractive host due to its well-characterized genetics, efficient transformation, and its ability to express membrane-bound enzymes like cytochrome P450s. frontiersin.org

The reconstruction of the this compound pathway in yeast typically involves several key steps:

Heterologous Expression of this compound Synthase: The gene encoding this compound synthase (e.g., LcIMS1 from Luffa cylindrica) is introduced and expressed in a yeast strain, often one that lacks its native oxidosqualene cyclase to prevent competing reactions. nih.gov This step enables the conversion of the endogenous precursor 2,3-oxidosqualene into this compound.

Co-expression of Downstream P450 Enzymes: To produce derivatives like bryonolic acid, the relevant cytochrome P450 gene (e.g., CYP712D39) must be co-expressed. researchgate.net This requires the simultaneous expression of a cytochrome P450 reductase (CPR) partner, which provides the necessary electrons for P450 activity. rsc.org

Pathway Optimization: Achieving high yields often requires further engineering to optimize the supply of precursors and cofactors. rsc.org This can involve upregulating the native mevalonate (B85504) (MVA) pathway in yeast to increase the pool of 2,3-oxidosqualene or engineering cofactor regeneration systems. plos.org

A successful application of this strategy was the functional characterization of CYP712D39, where its ability to convert this compound to bryonolic acid was confirmed by co-expressing it with this compound synthase in a yeast system. sciprofiles.comresearchgate.net Such studies demonstrate the feasibility of using engineered microbes to produce complex triterpenoids and provide a platform for further pathway optimization and discovery of novel enzyme functions. frontiersin.orgchalmers.se

Chemical Synthesis and Derivatization Strategies for Isomultiflorenol

Semi-Synthesis of Isomultiflorenol Derivatives

Semi-synthesis starts with a natural product that is isolated in reasonable quantities and then chemically modifies it to produce new compounds, or derivatives. numberanalytics.com This approach is often more practical and economical than total synthesis for exploring structure-activity relationships.

This compound, with its hydroxyl group at the C-3 position, is a prime candidate for functional group modification. Standard organic reactions can be applied to this group to create a library of derivatives. numberanalytics.com A common modification is the conversion of the alcohol to an ester, such as in the formation of this compound acetate (B1210297), which has also been isolated from natural sources. ulisboa.pt

| Reaction Type | Description | Potential Modification of this compound |

| Acylation/Esterification | Addition of an acyl group to the hydroxyl function, typically using an acyl chloride or anhydride. | Formation of this compound acetate or other esters. ulisboa.ptfrontiersin.org |

| Oxidation | Conversion of the secondary alcohol to a ketone. | Creation of isomultiflorenone. |

| Alkylation/Etherification | Addition of an alkyl group to the hydroxyl function to form an ether. | Synthesis of 3-O-methyl-isomultiflorenol. |

| Glycosylation | Attachment of a sugar moiety to the hydroxyl group. | Production of saponin-like analogues. |

Data table based on common semi-synthetic strategies described in numberanalytics.comfrontiersin.orgsciforum.net.

This compound itself serves as a natural precursor for the biosynthesis and semi-synthesis of other bioactive compounds. researchgate.net For instance, in the plant Trichosanthes cucumerina, this compound is the direct precursor to bryonolic acid. researchgate.net This transformation is catalyzed by an oxidase enzyme, which hydroxylates the molecule at the C-29 position. researchgate.net This biosynthetic step can be mimicked in the lab through chemical oxidation to explore the activity of bryonolic acid and its derivatives.

By using this compound as a starting scaffold, chemists can create analogues that are not found in nature. These novel compounds can then be screened for enhanced or new biological activities, potentially leading to the development of new therapeutic agents. nih.govnumberanalytics.com

Modification of Functional Groups

Derivatization for Research and Characterization Purposes

The inherent chemical properties of this compound, a pentacyclic triterpenoid (B12794562), often necessitate chemical modification to facilitate its analysis and to explore its therapeutic potential. Derivatization strategies are employed to enhance its detectability in various analytical systems and to investigate the relationship between its structure and biological activity.

Chemical Modification for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the development of new therapeutic agents. wikimedia.orgbiomedres.us These studies involve the synthesis of a series of derivatives of a lead compound and evaluating their biological activities to identify the key structural features responsible for their pharmacological effects. wikimedia.org While extensive SAR studies specifically on this compound are not widely reported, the principles derived from studies on structurally similar pentacyclic triterpenoids provide a strong framework for potential derivatization strategies for this compound. preprints.orgmdpi.comnih.govmdpi.com

The multiflorane skeleton of this compound offers several positions for chemical modification. The C-3 hydroxyl group is a primary target for derivatization. Modifications at this position can significantly impact the biological activity of pentacyclic triterpenoids.

Esterification of the C-3 hydroxyl group is a common modification. A variety of esters can be synthesized by reacting this compound with different carboxylic acids or their activated derivatives. For instance, the synthesis of dibenzoate esters of multiflorane triterpenes from Trichosanthes kirilowii has been reported. westminster.ac.uk The nature of the acyl group, including its length, branching, and the presence of aromatic or heterocyclic rings, can influence the compound's lipophilicity, cell permeability, and interaction with biological targets. mdpi.com

Introduction of Heterocyclic Moieties: The incorporation of nitrogen-containing heterocycles into the triterpenoid scaffold has been a successful strategy for enhancing the biological activity of related compounds. mdpi.comnih.gov For example, thiazole (B1198619) derivatives of betulonic acid have shown promising cytotoxic activity. nih.gov The C-3 hydroxyl group of this compound could be oxidized to a ketone, which can then serve as a handle for the construction of various heterocyclic rings, such as thiazoles or pyrazines. These modifications can introduce new hydrogen bonding capabilities and polar interactions, potentially leading to enhanced or novel biological activities.

Modifications at Other Positions: While the C-3 position is the most accessible for modification, other positions on the multiflorane skeleton can also be targeted, although this may require more complex synthetic routes. The introduction of functional groups such as halogens, particularly fluorine, into the triterpenoid structure has been shown to modulate anti-inflammatory and antioxidant activities in lupane-type triterpenoids. nih.gov

The insights gained from SAR studies on other pentacyclic triterpenoids, such as oleananes and ursanes, are highly valuable. These studies have shown that the presence and configuration of polar groups at various positions on the triterpenoid skeleton are crucial for their anti-inflammatory and cytotoxic activities. nih.govmdpi.comresearchgate.net For example, the presence of a carboxylic acid group at certain positions has been found to be important for dual inhibition of 5-lipoxygenase and cyclooxygenase enzymes. nih.gov

Biological Activities and Molecular Mechanisms of Isomultiflorenol in Vitro and in Silico Studies

Anti-proliferative and Cytotoxic Activities in Cellular Models

Isomultiflorenol has demonstrated significant anti-proliferative and cytotoxic effects against cancer cells in various laboratory studies. ajol.info These activities are crucial indicators of a compound's potential as an anticancer agent.

A key mechanism by which this compound exerts its anti-proliferative effects is through the induction of cell cycle arrest. ajol.info Specifically, studies have shown that this compound can halt the progression of cancer cells at the G2/M phase of the cell cycle. ajol.infomdpi.com For instance, in human cervical cancer (HeLa) cells, treatment with this compound led to a significant, concentration-dependent increase in the percentage of cells in the G2/M phase. ajol.info The proportion of cells in this phase rose from 10.34% in the control group to 30.21% after treatment with 20 µM of this compound. ajol.info This arrest prevents the cells from dividing and proliferating, thereby inhibiting tumor growth. ajol.infomdpi.comnih.gov

Beyond halting cell division, this compound also induces programmed cell death in cancer cells through at least two distinct but interconnected pathways: autophagy and apoptosis. ajol.infoactanaturae.ru Research indicates that this compound triggers autophagy in HeLa cells, a process of cellular self-digestion. ajol.info This autophagic response is modulated through the mitochondrial apoptotic signaling pathway. ajol.info

The process of apoptosis, or programmed cell death, is a critical mechanism for removing damaged or cancerous cells. medcraveonline.com this compound appears to initiate this process through the intrinsic or mitochondrial pathway. ajol.infoscielo.org This is evidenced by the upregulation of the p53 gene, which in turn leads to the downregulation of anti-apoptotic proteins like Bcl-2 and an increase in the pro-apoptotic protein Bax. ajol.infoscielo.org This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the execution of the apoptotic program. actanaturae.ruscielo.org

A crucial aspect of any potential anticancer compound is its selectivity, meaning its ability to target cancer cells while sparing normal, healthy cells. scielo.org.mxbiorxiv.orgnih.gov this compound has shown a promising degree of selectivity in this regard. ajol.info Studies have demonstrated that this compound significantly inhibits the proliferation and viability of HeLa cancer cells in a concentration-dependent manner, with a reported IC50 (the concentration required to inhibit the growth of 50% of cells) of 10 µM. ajol.info In contrast, the IC50 for normal EV304 cells was found to be 90 µM, indicating a much lower toxicity towards non-cancerous cells. ajol.info This selective inhibition of cancer cell proliferation is a key characteristic that supports its potential as a lead molecule for cancer therapy. ajol.infonih.govbiomedpharmajournal.org

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cell Type | IC50 Value | Reference |

| HeLa | Human Cervical Cancer | 10 µM | ajol.info |

| EV304 | Normal Cells | 90 µM | ajol.info |

Mechanisms of Programmed Cell Death (e.g., Autophagy and Apoptosis via Mitochondrial Pathways)

Enzyme Modulation and Inhibition Profiles (e.g., Tyrosinase Inhibition)

The biological activities of this compound extend to the modulation of specific enzymes. One notable example is its inhibitory effect on tyrosinase. scbt.comnih.gov Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. scbt.commdpi.com Inhibitors of tyrosinase are of interest for their potential applications in cosmetics as skin-whitening agents and in medicine for treating hyperpigmentation disorders. nih.govumpr.ac.id

While specific kinetic data on this compound's tyrosinase inhibition is not extensively detailed in the provided context, the general mechanism of tyrosinase inhibitors often involves binding to the enzyme's active site, which contains copper ions, thereby preventing the substrate (tyrosine) from binding and being converted to dopaquinone, a precursor of melanin. scbt.commdpi.commdpi.com The inhibitory potential can be competitive, non-competitive, or mixed-type, depending on how the inhibitor interacts with the enzyme. mdpi.commdpi.com

Molecular Interactions with Biological Macromolecules (e.g., Human Serum Albumin Binding Investigations)

The interaction of small molecules with biological macromolecules is a critical factor in their pharmacokinetic and pharmacodynamic properties. mdpi.complos.org Human serum albumin (HSA) is the most abundant protein in blood plasma and acts as a primary carrier for a wide variety of endogenous and exogenous substances, including drugs. plos.orgnih.gov Understanding the binding of a compound to HSA is essential for predicting its distribution, metabolism, and efficacy. scielo.org.mx

Studies investigating the interaction between small molecules and HSA often employ techniques like fluorescence spectroscopy and molecular docking. plos.orgnih.govrsc.org These methods can determine the binding constants, thermodynamic parameters, and the specific binding sites. plos.orgrsc.org For instance, the quenching of HSA's intrinsic fluorescence upon the addition of a compound can indicate the formation of a complex. nih.gov Molecular docking simulations can then provide a visual and energetic model of how the molecule fits into the binding pockets of HSA, often identifying key interactions like hydrogen bonds and hydrophobic interactions. plos.orgrsc.org While specific studies on this compound's binding to HSA were not found in the provided results, this remains an important area for future investigation to fully characterize its potential as a therapeutic agent.

Structure-Activity Relationship (SAR) Studies and Computational Approaches

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. oncodesign-services.comazolifesciences.comnih.gov By systematically modifying the structure of a compound and observing the resulting changes in its activity, researchers can identify the key chemical features responsible for its therapeutic effects. oncodesign-services.comnih.gov

Computational approaches, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, play a crucial role in modern SAR studies. oncodesign-services.comnih.gov These in silico methods allow for the rapid screening of virtual compounds and the prediction of their biological activities, thereby guiding the synthesis of more potent and selective analogs. azolifesciences.comnih.gov For this compound, SAR studies would involve synthesizing and testing various derivatives to pinpoint the specific parts of its pentacyclic triterpenoid (B12794562) structure that are essential for its anti-proliferative, apoptotic, and enzyme-inhibiting activities. researchgate.net Molecular docking simulations could further elucidate the interactions between this compound and its molecular targets at an atomic level, providing insights into the binding modes and energies that drive its biological effects. scielo.org.mx

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a protein target. wikipedia.org This method helps in understanding the binding affinity and interaction patterns at the molecular level. Molecular dynamics (MD) simulations further complement docking studies by providing a view of the dynamic evolution of the ligand-protein complex over time, assessing its stability and conformational changes. wikipedia.orgnih.govnih.gov

Research has employed these techniques to explore the interaction of this compound with specific protein targets. A notable example is the study of this compound synthase (IMS), the enzyme responsible for its biosynthesis from 2,3-oxidosqualene (B107256). researchgate.netebi.ac.uk Molecular docking has been used to model the interaction between this compound and the active site of this compound synthase from Trichosanthes cucumerina L. (TcIMS). researchgate.net

In one study, docking simulations of this compound and its precursor, 2,3-oxidosqualene, into the active site of TcIMS revealed key amino acid residues involved in the interaction. researchgate.net These residues, located within 4 Å of the ligands, play a crucial role in substrate binding and catalysis.

Table 1: Key Amino Acid Residues in TcIMS Interacting with this compound and 2,3-Oxidosqualene

| Interacting Residue | Location/Note |

|---|---|

| Y125 | Within 4 Å of the ligand |

| M254 | Part of the conserved "MXCYCR" region |

| Y256 | Within 4 Å of the ligand |

| T257 | Part of the conserved "MXCYCR" region |

| D482 | Within 4 Å of the ligand |

| E724 | Within 4 Å of the ligand |

Data sourced from molecular docking studies of T. cucumerina L. This compound synthase (TcIMS). researchgate.net

Molecular dynamics simulations provide deeper insights into the physical movements of atoms and molecules in the complex, which classical docking studies cannot. mdpi.comebsco.com These simulations calculate the trajectories of atoms and molecules over time by solving Newton's equations of motion, helping to understand the stability of the ligand-protein interaction. wikipedia.org While specific MD simulation studies focused solely on the this compound-protein complex are not extensively detailed in the available literature, the methodology is a standard and powerful tool for validating docking results and understanding the dynamic behavior of such complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of compounds and their biological activities. longdom.orgwikipedia.orgjocpr.com These models use molecular descriptors—physicochemical properties or structural features—to predict the activity of new or untested compounds. mdpi.com A typical QSAR model is represented by the equation:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

The development of a robust QSAR model involves several key steps, including dataset preparation, calculation of molecular descriptors, feature selection, model building using statistical methods like Multiple Linear Regression (MLR), and rigorous validation. jocpr.commdpi.com

While comprehensive QSAR studies focusing specifically on a series of this compound derivatives are not prominently available in the reviewed literature, the principles of QSAR are widely applied in natural product research. For a compound like this compound, QSAR models could be developed to predict various activities, such as its anticancer or antidiabetic potential, by correlating its structural features with observed biological data. nih.govjetir.org The molecular descriptors for this compound, such as those listed in the table below, would serve as the input variables for such a model.

Table 2: Computationally Predicted Molecular Descriptors for this compound

| Descriptor | Value |

|---|---|

| Molecular Formula | C30H50O |

| AlogP (Lipophilicity) | 8.31 |

| Topological Polar Surface Area (TopoPSA) | 20.23 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Fsp3 (Fraction of sp3 carbons) | 0.93 |

Data sourced from the COCONUT database. naturalproducts.net

These descriptors quantify aspects of the molecule's size, polarity, and flexibility, which are critical for its interaction with biological targets and thus its activity. A QSAR model incorporating these and other descriptors could guide the synthesis of new derivatives with potentially enhanced therapeutic effects.

Computational Prediction of Bioactivity and Target Interactions

Computational tools are increasingly used to predict the biological activities and potential molecular targets of natural products, a process crucial for drug discovery and understanding mechanisms of action. cam.ac.ukbiorxiv.org These predictions can be achieved through various in silico approaches, including ligand-based methods that compare the query molecule to compounds with known activities, and structure-based methods like docking. sib.swissnih.gov

For this compound, computational predictions align with and help to rationalize experimentally observed bioactivities, such as anticancer and trypanocidal effects. nih.govtjpr.orgnih.gov Databases and prediction servers utilize the structure of a small molecule to forecast its likely protein targets. For instance, tools like SwissTargetPrediction operate by identifying proteins that are most likely to bind to a given molecule based on the principle of similarity to known ligands. sib.swiss

In silico studies have suggested that this compound, as a pentacyclic triterpenoid, may interact with various targets involved in cancer and metabolic diseases. Research on Hemsleya chinensis identified an this compound synthase (HcOSC5), highlighting the compound's role as an intermediate in the biosynthesis of other complex triterpenoids, which themselves have a wide range of pharmacological properties. nih.govnih.gov The predicted properties of this compound, such as its high lipophilicity (AlogP: 8.31), suggest it may readily cross cell membranes to interact with intracellular targets. naturalproducts.net However, this same property also leads to a violation of Lipinski's Rule of Five, which could impact its drug-likeness. naturalproducts.net

Table 3: Predicted Pharmacokinetic and Drug-Likeness Properties of this compound

| Property | Prediction/Value | Source |

|---|---|---|

| NP-likeness score | 3.23 | naturalproducts.net |

The computational analysis of this compound provides a foundational framework for understanding its biological potential. These in silico findings guide further experimental validation, helping to prioritize research efforts and accelerate the exploration of this natural compound for therapeutic applications. mdpi.comnih.govfrontiersin.org

Analytical Methodologies for the Detection and Quantification of Isomultiflorenol

Chromatographic Techniques

Chromatography is the cornerstone for separating isomultiflorenol from complex mixtures, a necessary precursor to its accurate quantification and identification. core.ac.uk High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of this compound. researchgate.netjneonatalsurg.com The development of a robust HPLC method is an iterative process that involves the careful selection and optimization of several parameters to achieve the desired separation and detection. labmanager.com

Method Development: The process begins with selecting the appropriate analytical technique and instrument. core.ac.uk Key considerations include the column, mobile phase, and detector. jneonatalsurg.com For a non-polar compound like this compound, a reversed-phase column, such as a C18, is typically employed. researchgate.net The mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and water, is optimized to ensure adequate separation from other components. core.ac.ukresearchgate.net The flow rate and column temperature are also adjusted to improve peak shape and resolution. core.ac.uklabmanager.com UV detection is commonly used, with the wavelength set to achieve maximum absorbance for this compound. researchgate.net

Validation: Once a method is developed, it must be validated according to guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is fit for its intended purpose. core.ac.uklabmanager.comijper.org Validation confirms that the method is accurate, precise, specific, linear, and robust. researchgate.netjneonatalsurg.com Linearity is typically assessed across at least five concentration levels to confirm a proportional response, often aiming for a correlation coefficient (R²) of ≥ 0.999. labmanager.com Robustness is tested by making small, deliberate variations in method parameters like flow rate or mobile phase composition to ensure the method remains reliable under slightly different conditions. labmanager.com

| Parameter | Typical Condition/Criteria | Purpose |

| Column | Reversed-phase C18, (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on polarity. |

| Mobile Phase | Isocratic or gradient elution with Methanol/Acetonitrile and Water | To elute this compound with good resolution. |

| Flow Rate | Typically 1.0 mL/min | To ensure optimal separation and run time. |

| Detection | UV/Vis or Diode Array Detector (DAD) | To detect and quantify the analyte. |

| Injection Volume | 10-20 µL | Introduction of the sample into the HPLC system. |

| Linearity (R²) | ≥ 0.999 | To demonstrate a proportional response to concentration. labmanager.com |

| Accuracy | Recovery studies | To determine the closeness of the test results to the true value. |

| Precision | Repeatability and intermediate precision (RSD%) | To show the consistency of results. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. alwsci.com While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after chemical derivatization. emerypharma.com This process converts the non-volatile triterpenoid (B12794562) into a more volatile derivative suitable for the GC system. alwsci.com

Derivatization: The presence of a hydroxyl group in this compound allows for derivatization reactions such as silylation or methylation. emerypharma.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility. nih.govjfda-online.com

Analysis: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. emerypharma.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both molecular weight information and a unique fragmentation pattern that acts as a chemical fingerprint for identification. nih.govarsdcollege.ac.in This technique offers high sensitivity, often allowing for detection at parts-per-million (ppm) or even parts-per-billion (ppb) levels. emerypharma.com

| Step | Description | Key Reagents/Parameters |

| Derivatization | Chemical modification to increase volatility. | Silylating agents (e.g., MSTFA), Acylating agents. nih.govjfda-online.com |

| GC Separation | Separation of volatile derivatives in a capillary column. | Helium carrier gas, temperature programming. |

| Ionization | Electron Ionization (EI) is commonly used. | Typically 70 eV. nih.gov |

| Mass Analysis | Detection of mass-to-charge ratio of fragments. | Quadrupole or Time-of-Flight (TOF) analyzer. nih.gov |

| Identification | Comparison of mass spectra with libraries (e.g., NIST). | Matching fragmentation patterns. emerypharma.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices and Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it an ideal technique for analyzing this compound in complex matrices like biological fluids or plant extracts. rsc.orgchromatographyonline.com This method is particularly valuable for quantitative analysis due to its ability to minimize interferences. chromatographyonline.com

Methodology: The LC system separates this compound from other components in the sample. rsc.org The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar and non-volatile molecules. chromatographyonline.com In the tandem mass spectrometer (often a triple quadrupole), a specific ion of the target analyte (the precursor ion) is selected, fragmented, and then one or more specific fragment ions (product ions) are monitored. chromatographyonline.com This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity, allowing for reliable quantification even at very low concentrations in complex samples. chromatographyonline.com

Advantages: The major advantage of LC-MS/MS is its ability to handle matrix effects, which are a common problem in quantitative analysis where co-eluting compounds can suppress or enhance the ionization of the target analyte. chromatographyonline.com The use of stable isotope-labeled internal standards can help to correct for these effects and improve the accuracy of quantification. chromatographyonline.comchromatographyonline.com LC-MS/MS is the technique of choice for demanding quantitative applications where high sensitivity and specificity are required. rsc.orgresearchgate.netnih.gov

| Parameter | Technique | Advantage for this compound Analysis |

| Separation | Ultra-Performance Liquid Chromatography (UPLC) or HPLC | High-resolution separation from matrix components. researchgate.net |

| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization suitable for triterpenoids, minimizing fragmentation in the source. chromatographyonline.com |

| Mass Analysis | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | High selectivity and sensitivity through MRM mode. chromatographyonline.com |

| Quantification | Multiple Reaction Monitoring (MRM) | Reduces background noise and matrix interference, leading to accurate quantification. chromatographyonline.com |

| Application | Analysis in complex matrices (e.g., plasma, herbal extracts) | Overcomes challenges of co-eluting substances. chromatographyonline.comresearchgate.net |

Spectroscopic Techniques (Excluding Compound-Specific Data)

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of natural products like this compound. scribd.com While specific data for this compound is excluded here, the general principles of how these methods are applied are crucial for understanding its analysis.

Applications in Structural Elucidation (General Principles)

The determination of the complex structure of a triterpenoid involves a combination of several spectroscopic methods. jchps.com Each technique provides a different piece of the structural puzzle. wesleyanargus.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed molecular structure of organic compounds. wesleyanargus.comnumberanalytics.com 1D NMR (¹H and ¹³C) provides information about the chemical environment of hydrogen and carbon atoms, respectively, revealing the carbon skeleton and the nature of functional groups. wesleyanargus.com 2D NMR techniques (like COSY, HMQC, and HMBC) are used to establish the connectivity between atoms, helping to piece together the entire molecular framework. jchps.com

Mass Spectrometry (MS): MS provides the molecular weight and molecular formula of a compound. scribd.comnumberanalytics.com The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure. jchps.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. wesleyanargus.comnumberanalytics.com For a triterpenoid like this compound, it would be used to confirm the presence of hydroxyl (-OH) groups and C-H bonds in different environments. jchps.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for identifying the presence of chromophores, such as conjugated double bond systems, within a molecule. jchps.com

Utilization in Purity Assessment

Ensuring the purity of an isolated compound is critical. Spectroscopic techniques, alongside chromatographic methods, play a vital role in this assessment. frontiersin.org

NMR Spectroscopy: High-resolution NMR can be used to assess purity. The presence of unexpected signals in the spectrum can indicate the presence of impurities. researchgate.net Quantitative NMR (qNMR) can also be used to determine the purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.

Chromatographic-Spectroscopic Hyphenation: Techniques like HPLC-DAD (Diode Array Detection) provide UV-Vis spectra for every point in the chromatogram. A pure peak should have a consistent spectrum across its entire width. The presence of varying spectra suggests co-eluting impurities. Similarly, LC-MS can reveal the presence of impurities that have different mass-to-charge ratios but similar retention times. researchgate.net

Infrared and Raman Spectroscopy: These techniques can be used as rapid screening tools for raw material identification and to check for gross adulteration or contamination. frontiersin.orgresearchgate.net They provide a molecular fingerprint of the sample, which can be compared against a reference standard of the pure compound. frontiersin.org

Sample Preparation and Extraction Methodologies from Biological Sources

The initial and most critical step in the analysis of this compound from biological sources is the efficient extraction of the compound from the complex sample matrix. The choice of extraction method and solvent is paramount and depends on the nature of the biological material.

For plant tissues, a common approach involves drying and powdering the material to increase the surface area for solvent penetration. A widely used method is maceration, where the powdered plant material is soaked in a suitable solvent or a mixture of solvents. For instance, in the case of Euphorbia turcomanica, samples were finely powdered and macerated with a 2:1 mixture of acetone (B3395972) and dichloromethane (B109758) to extract terpenoid constituents, including this compound. nih.gov Similarly, for the analysis of triterpenoids in Benincasa hispida, shade-dried seeds were subjected to Soxhlet extraction. researchgate.net

The complexity of biological matrices often necessitates a clean-up step to remove interfering substances that may have been co-extracted. researchgate.net Techniques such as precipitation, often using agents like Carrez solutions, followed by filtration or centrifugation, are common. researchgate.net Solid-phase extraction (SPE) is another frequently used clean-up method to improve the purity of the extract before analytical determination. researchgate.net

The selection of extraction solvents is critical and is based on the polarity of this compound. A mixture of aqueous and organic solvents is often employed to achieve optimal extraction efficiency. nih.gov For example, a combination of ethanol, water, and dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective for the extraction of isoflavones, a class of compounds with some structural similarities to triterpenoids. nih.gov The extraction process can be enhanced by physical techniques such as ultrasonic or microwave-assisted extraction, which can improve solvent penetration and reduce extraction time. researchgate.netnih.gov

Table 1: Overview of Sample Preparation and Extraction Methodologies

| Biological Source | Preparation Method | Extraction Solvent/Technique | Reference |

| Euphorbia turcomanica | Finely powdered | Maceration with acetone/dichloromethane (2:1) | nih.gov |

| Benincasa hispida Seeds | Shade-dried | Soxhlet extraction | researchgate.net |

| General Plant Material | Dried and powdered | Maceration, Soxhlet, Ultrasonic, Microwave-assisted | researchgate.netnih.gov |

| Yeast Cultures | Fermentation broth extraction | Methanol and acetone (1:1) | nih.gov |

Advanced Analytical Techniques for Comprehensive Profiling (e.g., Untargeted Lipidomics Approaches)

Following extraction, advanced analytical techniques are employed for the separation, identification, and quantification of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with various detectors are the cornerstones of analysis. numberanalytics.com

Hyphenated techniques, which combine a separation method with a detection method, are particularly powerful. numberanalytics.com Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable for the analysis of complex biological samples. numberanalytics.comlongdom.org These techniques provide both retention time data from the chromatography and mass-to-charge ratio information from the mass spectrometer, enabling confident identification and quantification. numberanalytics.comlongdom.org In the analysis of terpenoids from Euphorbia turcomanica, repeated column chromatography, medium-pressure liquid chromatography (MPLC), and HPLC were used for purification, followed by spectroscopic analysis for identification. nih.gov

Untargeted lipidomics has emerged as a powerful strategy for the comprehensive profiling of lipids and other lipophilic compounds like this compound in a biological system. sciex.comlcms.cz This approach aims to measure as many lipid species as possible in an unbiased manner, which is valuable for discovering novel compounds and for hypothesis generation. lcms.cznih.gov Untargeted lipidomics workflows typically rely on high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF) systems, which can acquire data on all precursors in a sample in a single run. sciex.com This ensures that no potential compounds of interest are missed. sciex.com

The complexity of the lipidome presents analytical challenges, including the presence of isomeric and isobaric species. iapchem.org Advanced separation techniques like ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS) can provide an additional dimension of separation, helping to resolve these complex mixtures. iapchem.org

Table 2: Advanced Analytical Techniques for this compound Analysis

| Technique | Principle | Application in this compound Analysis | Reference |

| HPLC | Separation based on partitioning between a stationary and mobile phase. | Purification and quantification of this compound from extracts. | nih.govresearchgate.net |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Identification and quantification of this compound, often after derivatization. | nih.govnumberanalytics.com |

| LC-MS | High-sensitivity separation and mass analysis of non-volatile compounds. | Definitive identification and quantification of this compound in complex biological matrices. | numberanalytics.comlongdom.orgnih.gov |

| Untargeted Lipidomics | Comprehensive, unbiased analysis of all detectable lipids and lipophilic compounds. | Profiling the lipidome to identify and quantify this compound and related compounds. | sciex.comlcms.cz |

| IM-MS | Separation of ions based on their size, shape, and charge in the gas phase. | Resolution of isomeric and isobaric triterpenoids, enhancing identification accuracy. | iapchem.org |

Development of Standardized Analytical Protocols

The development of standardized analytical protocols is essential for ensuring the consistency, reliability, and comparability of data across different laboratories and studies. sepscience.com A validated analytical method provides assurance that the measurements are accurate and precise. researchgate.net

Key aspects of a standardized protocol include:

Sample Collection and Handling: Detailed procedures for collecting and storing biological samples to prevent degradation of this compound. youtube.com

Extraction Procedure: A well-defined and optimized extraction method that ensures high and reproducible recovery of the analyte. nih.gov

Chromatographic Conditions: Specifics of the analytical column, mobile phase composition, flow rate, and temperature for HPLC or GC analysis. researchgate.netmdpi.com

Mass Spectrometry Parameters: Defined settings for the ion source, mass analyzer, and detector to ensure consistent sensitivity and fragmentation patterns. longdom.org

Method Validation: The protocol must be validated for linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netwur.nl

For instance, a validation procedure for an HPLC method would involve establishing a linear range of concentrations for which the detector response is proportional to the analyte concentration, typically with a coefficient of determination (R²) greater than 0.99. researchgate.net Precision is assessed by analyzing the same sample multiple times to determine the relative standard deviation (RSD), which should be within acceptable limits (e.g., <5%). researchgate.net Accuracy is determined by spike-recovery experiments, where a known amount of the standard is added to a sample matrix. wur.nl

The availability of a purified this compound standard is crucial for the development and validation of such protocols, as it is used for calibration and as a reference for identification. nih.govbiorxiv.orgresearchgate.net The establishment of standardized protocols will facilitate the reliable quantification of this compound in various biological systems, supporting further research into its biological activities and potential applications.

Ecological Roles and Chemoecological Significance of Isomultiflorenol

Involvement in Plant Defense Mechanisms Against Pests and Pathogens

Plants have evolved a sophisticated array of chemical defenses to deter herbivores and combat pathogens. nih.gov Isomultiflorenol, as a secondary metabolite, is a key component of this defensive arsenal (B13267) in certain plant species. researchgate.netresearchgate.net Triterpenoids, in general, are known for their toxic, repellent, or antinutritive effects on a wide range of herbivores. nih.gov

Table 1: Examples of this compound-Containing Plants and Their Implied Defensive Roles

| Plant Species | Family | Implied Defensive Role |

| Raulinoa echinata | Rutaceae | Primary chemical defense. researchgate.net |

| Euphorbia turcomanica | Euphorbiaceae | Part of a rich terpenoid profile contributing to the plant's defense. nih.govmdpi.com |

| Pleiococca wilcoxiana | Rutaceae | Component of bark extracts, potentially contributing to defense. publish.csiro.au |

Role in Inter- and Intra-species Chemical Signaling in Plant Ecosystems

Chemical signaling is a fundamental aspect of how plants interact with their environment, including other plants and organisms. uea.ac.uk This communication can occur between individuals of the same species (intraspecific) or different species (interspecific). wikipedia.orgnih.govnih.govplos.org

Furthermore, plants can release volatile organic compounds in response to herbivory, which can act as a distress signal to other parts of the same plant or to neighboring plants, priming their defenses. apsnet.org These signals can also attract predatory insects that feed on the herbivores, an example of indirect defense. apsnet.org The synthesis of triterpenes like this compound is part of the broader metabolic pathways that produce these signaling molecules. uea.ac.uk

Contribution to Plant Adaptation to Abiotic Stresses

Plants are constantly subjected to various environmental, or abiotic, stresses such as drought, salinity, and extreme temperatures. nih.govmdpi.complantarc.comfrontiersin.org Their ability to adapt to these conditions is crucial for survival. nih.gov The production of secondary metabolites, including triterpenoids like this compound, is an important component of a plant's stress response. researchgate.net

Abiotic stress can trigger a cascade of physiological and biochemical changes in plants, including the increased synthesis of specific compounds that help protect the plant. plantarc.com For example, some secondary metabolites can act as antioxidants, mitigating the oxidative damage caused by stress. mdpi.com Phytohormones such as abscisic acid, jasmonic acid, and salicylic (B10762653) acid play a central role in orchestrating these stress responses, often leading to the accumulation of protective compounds. plantarc.comfrontiersin.org Strigolactones, another class of phytohormones, are also involved in the adaptation to abiotic stresses and are derived from the carotenoid pathway, which has links to terpenoid biosynthesis. nih.gov

While specific research on this compound's direct role in abiotic stress tolerance is limited, the broader class of triterpenoids is known to be involved. These compounds can be incorporated into epicuticular waxes, which form a protective layer on the leaf surface, reducing water loss and protecting against UV radiation. researchgate.net The presence of this compound in the epicuticular wax of Euphorbia aphylla suggests such a protective function. researchgate.net

This compound as a Biomarker in Phytochemistry and Chemotaxonomy

The diversity of secondary metabolites produced by plants provides a valuable tool for their classification, a field known as chemotaxonomy. mdpi.comnih.gov The presence or absence of specific compounds, like this compound, can serve as a chemical marker to distinguish between different plant species, genera, or families. nih.gov

This compound has been identified as a significant compound in several species within the Euphorbia genus, suggesting its potential as a chemotaxonomic marker for this group. nih.govmdpi.com Its isolation from Euphorbia turcomanica, Euphorbia pubescens, and Euphorbia supina supports this notion. nih.gov Similarly, its occurrence in members of the Rutaceae and Asteraceae families points to its utility in understanding the chemical relationships between these plant groups. researchgate.netpublish.csiro.auethnobotanyjournal.org

The biosynthetic pathways leading to compounds like this compound are often conserved within certain plant lineages. Therefore, the distribution of these compounds can reflect the evolutionary history of the plants. uea.ac.uk For example, cycloartane-type triterpenoids are considered distinctive chemotaxonomic biomarkers in the Euphorbia genus. nih.govmdpi.com The study of the chemical composition of plants, or phytochemistry, provides the foundational data for these chemotaxonomic classifications. ethnobotanyjournal.org

Advanced Research Perspectives and Future Directions in Isomultiflorenol Studies

Integration of Omics Technologies for Comprehensive Understanding

A comprehensive understanding of isomultiflorenol's role in nature and its potential applications necessitates the integration of various "omics" technologies. humanspecificresearch.orgnih.gov These high-throughput methods provide a global view of the molecular landscape, from the genetic blueprint to the metabolic output.

Genomics: The study of an organism's complete set of DNA, or genome, provides the foundational information for understanding the biosynthesis of this compound. isaaa.org By sequencing the genomes of plants that produce this compound, researchers can identify the genes encoding the necessary enzymes, such as this compound synthase. nih.gov Comparative genomics, which compares the genomes of different organisms, can reveal evolutionary relationships and identify novel gene candidates involved in the biosynthetic pathway. isaaa.org

Transcriptomics: This field analyzes the complete set of RNA transcripts in a cell at a specific time, revealing which genes are actively being expressed. isaaa.org Transcriptomic analysis of this compound-producing plants under different conditions can pinpoint the genes that are upregulated during its synthesis. For instance, studies have shown that the expression of this compound synthase mRNA can vary depending on the growth stage of plant cell cultures, correlating with the accumulation of downstream products like bryonolic acid. ebi.ac.uk

Proteomics: Proteomics is the large-scale study of proteins, the workhorses of the cell. isaaa.org By identifying and quantifying the proteins present in a sample, researchers can directly observe the enzymes involved in the this compound pathway. This can confirm the function of genes identified through genomics and transcriptomics and provide insights into the regulation of the biosynthetic process. mdpi.com

Metabolomics: This technology focuses on the complete set of small-molecule metabolites within a biological system. isaaa.org Metabolomic profiling allows for the direct detection and quantification of this compound and its precursors and derivatives. This provides a direct readout of the metabolic state of the cell and can be used to understand how genetic or environmental changes affect the production of the compound. researchgate.net